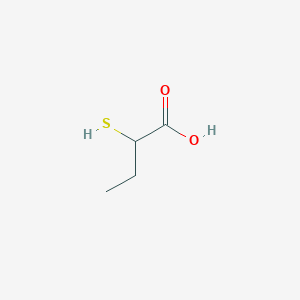

2-Mercaptobutyric acid

CAS No.: 26473-48-3

Cat. No.: VC2365957

Molecular Formula: C4H8O2S

Molecular Weight: 120.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26473-48-3 |

|---|---|

| Molecular Formula | C4H8O2S |

| Molecular Weight | 120.17 g/mol |

| IUPAC Name | 2-sulfanylbutanoic acid |

| Standard InChI | InChI=1S/C4H8O2S/c1-2-3(7)4(5)6/h3,7H,2H2,1H3,(H,5,6) |

| Standard InChI Key | CFPHMAVQAJGVPV-UHFFFAOYSA-N |

| SMILES | CCC(C(=O)O)S |

| Canonical SMILES | CCC(C(=O)O)S |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Basic Properties

| Identifier Type | Representation |

|---|---|

| SMILES | CCC(C(=O)O)S |

| InChI | InChI=1S/C4H8O2S/c1-2-3(7)4(5)6/h3,7H,2H2,1H3,(H,5,6) |

| InChIKey | CFPHMAVQAJGVPV-UHFFFAOYSA-N |

These structural identifiers provide a standardized way to represent and search for the compound in chemical databases .

Stereochemistry

Enantiomeric Forms

2-Mercaptobutyric acid possesses a stereogenic center at the carbon atom bearing both the thiol and carboxyl groups, resulting in two possible enantiomers: (R)-2-mercaptobutyric acid and (S)-2-mercaptobutyric acid. The (S)-enantiomer has been particularly well-characterized in the literature .

Properties of (S)-2-Mercaptobutanoic Acid

The (S)-enantiomer, specifically designated as (S)-2-mercaptobutanoic acid, has the IUPAC name (2S)-2-sulfanylbutanoic acid . This stereoisomer can be represented by the SMILES notation CCC@@HS, where the "@@" notation indicates the specific stereochemistry at the chiral center . The InChIKey for this specific enantiomer is CFPHMAVQAJGVPV-VKHMYHEASA-N, which differs from the non-stereospecific representation .

Spectroscopic Data and Analytical Characteristics

Mass Spectrometry Characteristics

The compound exhibits distinctive mass spectrometric properties that aid in its identification and analysis. When analyzed using mass spectrometry, 2-mercaptobutyric acid produces characteristic adducts with predicted collision cross sections as shown in the following table:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 121.03178 | 123.6 |

| [M+Na]⁺ | 143.01372 | 132.7 |

| [M+NH₄]⁺ | 138.05832 | 131.6 |

| [M+K]⁺ | 158.98766 | 127.1 |

| [M-H]⁻ | 119.01722 | 122.3 |

| [M+Na-2H]⁻ | 140.99917 | 125.8 |

| [M]⁺ | 120.02395 | 124.7 |

| [M]⁻ | 120.02505 | 124.7 |

These collision cross-section values provide valuable information for the analytical identification of the compound in complex mixtures using ion mobility spectrometry coupled with mass spectrometry .

Chemical Reactivity

Thiol Group Reactivity

The thiol (-SH) functional group in 2-mercaptobutyric acid exhibits characteristic reactivity patterns that are common to sulfhydryl-containing compounds. By comparison with similar mercapto acids, this functional group is anticipated to participate in oxidation reactions to form disulfides, react with alkylating agents, and form coordination complexes with various metals.

Carboxylic Acid Reactivity

The carboxylic acid moiety can participate in typical esterification reactions, amide formation, and decarboxylation under appropriate conditions. The dual functionality of 2-mercaptobutyric acid, with both thiol and carboxyl groups, makes it a versatile building block in organic synthesis.

Related Compounds and Structural Analogs

Comparison with 2-Mercaptopropanoic Acid

2-Mercaptopropanoic acid (thiolactic acid) is a lower homolog of 2-mercaptobutyric acid, containing one fewer carbon atom in its backbone structure. This compound has the molecular formula C₃H₆O₂S and is also known by several synonyms including thiolactic acid and α-mercaptopropionic acid .

Amino Mercapto Derivatives

The compound (2S,3R)-2-amino-3-mercaptobutyric acid represents an amino-substituted derivative related to 2-mercaptobutyric acid. This derivative has been synthesized stereospecifically for incorporation into β-methyllanthionine-containing peptides, highlighting the importance of mercaptobutyric acid derivatives in peptide chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume